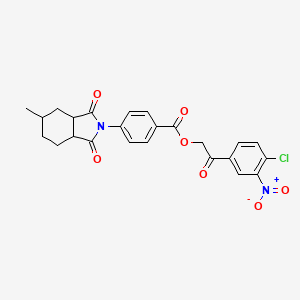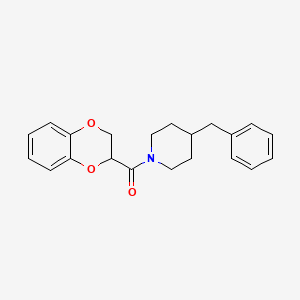![molecular formula C17H18N2O2S B3937887 4-{[2-(benzylthio)propanoyl]amino}benzamide](/img/structure/B3937887.png)
4-{[2-(benzylthio)propanoyl]amino}benzamide
描述
4-{[2-(benzylthio)propanoyl]amino}benzamide, also known as BTPA, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 4-{[2-(benzylthio)propanoyl]amino}benzamide involves the inhibition of various enzymes such as histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDAC inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. HSP90 inhibition leads to the degradation of client proteins that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-{[2-(benzylthio)propanoyl]amino}benzamide has been found to exhibit various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and neuroprotective effects. 4-{[2-(benzylthio)propanoyl]amino}benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. 4-{[2-(benzylthio)propanoyl]amino}benzamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 4-{[2-(benzylthio)propanoyl]amino}benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 4-{[2-(benzylthio)propanoyl]amino}benzamide in lab experiments is its potent anti-cancer activity. 4-{[2-(benzylthio)propanoyl]amino}benzamide has been found to be effective against various types of cancer cells including breast cancer, lung cancer, and colon cancer. Another advantage of using 4-{[2-(benzylthio)propanoyl]amino}benzamide is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. However, one limitation of using 4-{[2-(benzylthio)propanoyl]amino}benzamide is its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.
未来方向
There are several future directions for research on 4-{[2-(benzylthio)propanoyl]amino}benzamide. One direction is to explore its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with HDACs and HSP90. Additionally, further studies are needed to optimize the synthesis method of 4-{[2-(benzylthio)propanoyl]amino}benzamide and improve its solubility in water to facilitate its use in lab experiments.
科学研究应用
4-{[2-(benzylthio)propanoyl]amino}benzamide has been used in various scientific research applications such as cancer research, neurodegenerative disorders, and drug discovery. In cancer research, 4-{[2-(benzylthio)propanoyl]amino}benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, 4-{[2-(benzylthio)propanoyl]amino}benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, 4-{[2-(benzylthio)propanoyl]amino}benzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
4-(2-benzylsulfanylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12(22-11-13-5-3-2-4-6-13)17(21)19-15-9-7-14(8-10-15)16(18)20/h2-10,12H,11H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCOKVFTQFXZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Benzylsulfanyl)propanoyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methanone](/img/structure/B3937816.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3937824.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide](/img/structure/B3937825.png)
![4-(4-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3937839.png)
![1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene](/img/structure/B3937844.png)
![1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B3937862.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3937868.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B3937876.png)

![N-(4-chlorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3937896.png)
![5-ethyl-4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B3937917.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B3937925.png)
![1-fluoro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B3937928.png)